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Compound of Interest

Compound Name: MATZ2A inhibitor 2

Cat. No.: B1680276

An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270

Introduction

Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis
of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological
methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the
context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to
a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase
(MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in
approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation
of 5'-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5).
Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels
for survival.[1]

AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric
inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer
cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism
of action, and preclinical and clinical evaluation of AG-270.

Discovery and Structure

The discovery of AG-270 was a result of extensive structure-based drug design efforts. The
chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10]
The development process involved iterative structure-guided design to significantly improve the
potency from initial fragment screening hits.[9]
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The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The
cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB
code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A
dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in
a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also
validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation
is a low-energy state.[8]

Synthesis of AG-270

The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis
involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting
a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7]
The overall synthesis is a multi-step process that culminates in the formation of the final AG-
270 molecule.[7]

Mechanism of Action

AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive
inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8]
[10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it
inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction
in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in
MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-
270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell
cycle regulation.[4][11]

Quantitative Data

Table 1: In Vitro Potency and Cellular Activity of AG-270
and Related Compounds
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HCT-116 MTAP-/-

MAT2A Enzymatic . .
Compound Cell Proliferation Reference
IC50 (nM)
IC50 (pM)
Not explicitly stated in Not explicitly stated in
AG-270 _ _ [8]
provided texts provided texts
AGI-24512 8 Not available [10]
Compound 17 150 Not available [8]
AGI-25696 Not available Not available [81[12]
PF-9366 Not available Not available [1][12]

Note: While specific IC50 values for AG-270 were not found in the provided search results, its
development as a clinical candidate implies high potency. AGI-24512 is a potent analog from
the same chemical series.

Table 2: Preclinical PI Kineti f AG-270

Mean Half-Life

Species Administration Dose (mg/kg) h) Reference
Mouse v 1 Not available [13]

PO 5 Not available [13]

Rat Y 1 Not available [13]

PO 5 Not available [13]

Dog Y 1 Not available [13]

PO 5 Not available [13]

Monkey \Y 1 Not available [13]

PO 5 Not available [13]

Note: The referenced figure S6 in the supplementary information[13] contains plasma
concentration-time profiles, but specific pharmacokinetic parameters like half-life were not
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detailed in the abstract text.

Table 3: Phase | Clinical Trial Results for AG-270

(NCT03435250)

Parameter

Finding

Reference

Dosing Regimen

50 mg QD up to 400 mg QD
and 200 mg BID

[51014]

Maximum Tolerated Dose
(MTD)

200 mg once daily (QD)

[51014]

Pharmacokinetics (PK)

Plasma concentrations
increased dose-proportionally
up to 200 mg QD. The median
half-life ranged from 16.1 to
38.4 hours.

[14]

Pharmacodynamics (PD)

Robust target engagement
with 54% to 70% reduction in
plasma SAM levels across
various doses. Reduction in
tumor SDMA levels in paired

biopsies.

[E][14][15]

Safety and Tolerability

Generally well-tolerated up to
200 mg QD. Common
treatment-related adverse
events included reversible
increases in liver function
tests, thrombocytopenia,

anemia, fatigue, and rash.

[5]L6]

Efficacy

Preliminary signs of clinical
activity. Two partial responses
were observed. Five other
patients had stable disease for

>16 weeks.

[516][15]
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Experimental Protocols

MATZ2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A
enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the
second substrate (e.g., ATP) and the inhibitor simultaneously.[13] This allows for the
determination of whether the inhibition is competitive or noncompetitive with respect to each
substrate.[8]

Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in
cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP-/-).[1]
[12] These assays typically involve treating cells with varying concentrations of the inhibitor for
a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.

In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft
models, including those derived from patient tumors (PDX models).[11] In a study with an HCT-
116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor
growth inhibition (TGI) of 43%.[12] These studies also involved monitoring for tolerability, such
as changes in body weight.[12]

Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in
multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO)
administration.[13] Plasma concentrations of the drug were measured over time to calculate

key PK parameters.

Phase | Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced
solid tumors or lymphomas characterized by homozygous MTAP deletion.[6][11][15] The study
followed a dose-escalation design to determine the MTD.[6][15] Secondary objectives included
assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma
SAM and tumor SDMA), and preliminary efficacy.[6][15]

Visualizations
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Caption: MAT2A pathway and the synthetic lethal effect of AG-270.
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Caption: AG-270 drug discovery and development workflow.

PP caiivear m

(Synthetic Lethality)

MTAP Cell Viable

Deleted
Cell Viable Fu'\r/]lc-;'io\oial
(Vulnerable)
MATZA (O RVETS
Functiona

Click to download full resolution via product page

Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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